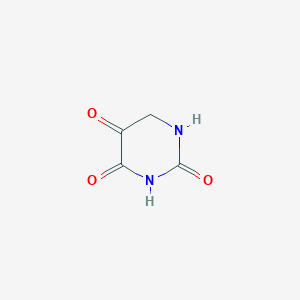

Dihydropyrimidine-2,4,5(3H)-trione

Description

Contextualization of the Dihydropyrimidine (B8664642) Scaffold in Contemporary Organic Synthesis Research

The dihydropyrimidine scaffold is a privileged structure in modern organic synthesis, primarily due to its prevalence in biologically active molecules. nih.govresearchgate.net Dihydropyrimidinones (DHPMs) and their thione analogs are key components in a multitude of compounds with a broad spectrum of pharmacological activities. nih.govhumanjournals.com These include applications as anticancer, anti-inflammatory, antibacterial, and antiviral agents. nih.govdovepress.com

The significance of the dihydropyrimidine core lies in its versatile synthetic accessibility, most notably through the Biginelli reaction. researchgate.netscispace.com This multicomponent reaction, first reported in 1893, allows for the one-pot synthesis of functionalized dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). scispace.comacs.org The simplicity and efficiency of this method have spurred extensive research, leading to the development of numerous modified and improved synthetic protocols. researchgate.net These advancements have expanded the accessible chemical space of dihydropyrimidine derivatives, making them attractive targets for combinatorial chemistry and the generation of compound libraries for drug discovery. scispace.com

The structural features of the dihydropyrimidine scaffold, including the presence of multiple functional groups and stereocenters, provide ample opportunities for structural modification and optimization of biological activity. researchgate.net This has led to the identification of potent and selective therapeutic agents, such as the antimitotic agent Monastrol and the antiviral drug GLS4, which has entered clinical trials. The ability of the dihydropyrimidine ring to mimic the structure of natural nucleobases also contributes to its biological relevance, as it can interact with various biological targets. nih.gov

Historical Development and Early Research on Dihydropyrimidine-2,4,5(3H)-trione (Isobarbituric Acid) Chemistry

The history of dihydropyrimidine chemistry is intrinsically linked to the discovery and investigation of related compounds like barbituric acid. Barbituric acid, the parent compound of barbiturate (B1230296) drugs, was first synthesized by Adolf von Baeyer in 1864. wikipedia.org While barbituric acid itself is not pharmacologically active, its discovery paved the way for the synthesis of thousands of barbiturate derivatives with central nervous system depressant properties. wikipedia.org

Early research on this compound, or isobarbituric acid, focused on its synthesis and chemical properties. It is structurally an isomer of barbituric acid, with the carbonyl group at position 5 instead of 6. Isobarbituric acid can be synthesized through various methods, and it serves as a versatile building block for more complex molecules. chemicalbook.com It has been utilized in the synthesis of riboflavin (B1680620) (vitamin B2) and the pharmaceutical drug minoxidil. wikipedia.org

The development of the Biginelli reaction in 1893 provided a straightforward method for synthesizing a wide range of dihydropyrimidinones, although the reaction was largely overlooked for a significant period. scispace.comacs.org It wasn't until the latter half of the 20th century that the pharmacological potential of these compounds was fully appreciated, leading to a resurgence of interest in their synthesis and biological evaluation. scispace.com This renewed focus has led to the discovery of a vast number of dihydropyrimidine derivatives with significant therapeutic potential. nih.gov

Advanced Spectroscopic Methodologies for Structural Elucidation of this compound Derivatives

The unambiguous determination of the structure of this compound derivatives is crucial for understanding their chemical reactivity and biological activity. A variety of advanced spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for the structural characterization of these compounds. dovepress.com In the 1H NMR spectra of dihydropyrimidine derivatives, characteristic signals for the NH protons, the methine proton at the stereocenter, and the substituents on the ring can be readily identified. mdpi.commdpi.com For instance, the NH protons typically appear as singlets in the downfield region of the spectrum. mdpi.com 13C NMR spectroscopy provides information about the carbon framework, with the carbonyl carbons appearing at characteristic downfield shifts. dovepress.com Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons, providing a complete picture of the molecular structure. bmrb.io

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the determination of its elemental composition. dovepress.commdpi.com This technique is highly sensitive and provides crucial information for confirming the identity of a synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. The characteristic stretching frequencies of the C=O and N-H bonds in the dihydropyrimidine ring provide valuable structural information.

Structure

3D Structure

Properties

IUPAC Name |

1,3-diazinane-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1H2,(H2,5,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXOOGHQVPKHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964293 | |

| Record name | 2,6-Dihydroxypyrimidin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-76-4 | |

| Record name | Isobarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyuracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dihydroxypyrimidin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydropyrimidine-2,4,5(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438WJI1S49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies for Dihydropyrimidine 2,4,5 3h Trione and Its Structural Analogues

Multi-component Reaction Strategies for Dihydropyrimidine-2,4,5(3H)-trione Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time and resources. beilstein-journals.org The synthesis of dihydropyrimidine (B8664642) scaffolds has greatly benefited from the application of MCRs.

Biginelli Reaction and its Modified Protocols for this compound Synthesis

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a classic three-component reaction that involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793). organic-chemistry.orgwikipedia.orgnih.gov This reaction provides a direct route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are structural analogues of this compound. organic-chemistry.orgwikipedia.org The classical Biginelli reaction, however, often suffers from harsh reaction conditions, long reaction times, and low yields, especially with substituted aromatic and aliphatic aldehydes. nih.govnih.gov

To overcome these limitations, numerous modified protocols have been developed. These modifications often involve the use of different catalysts, alternative energy sources like microwave irradiation or ultrasound, and solvent-free conditions to improve yields and reaction times. nih.govscispace.com For instance, the "Atwal modification" offers an alternative route by first condensing an enone with a protected urea or thiourea derivative under nearly neutral conditions. scispace.com Polyphosphate ester (PPE) has been demonstrated to be an excellent reaction mediator, significantly improving yields, especially when coupled with microwave irradiation. scispace.com

The generally accepted mechanism of the Biginelli reaction involves a series of bimolecular reactions. wikipedia.org One proposed mechanism begins with the condensation of the aldehyde and urea to form an iminium intermediate. organic-chemistry.org This is followed by the nucleophilic addition of the enol of the β-ketoester to the iminium ion. The final step is the cyclization and dehydration to yield the dihydropyrimidine product. organic-chemistry.org An alternative mechanism suggests that the reaction is initiated by the nucleophilic addition of urea to the aldehyde, followed by acid-catalyzed formation of an imine, addition of the β-ketoester, and subsequent ring closure and dehydration. wikipedia.org

Three-Component Condensation Approaches for Substituted this compound Derivatives

Building upon the principles of the Biginelli reaction, various three-component condensation approaches have been developed to synthesize a wide array of substituted dihydropyrimidine derivatives. These methods often involve the use of different starting materials to introduce diverse functional groups into the final product. For example, instead of β-ketoesters, other 1,3-dicarbonyl compounds such as acetylacetone (B45752) and dimedone can be employed. nih.gov The use of enolizable ketones has also been explored, though less extensively. nih.gov

Furthermore, variations in the aldehyde and urea/thiourea components allow for the synthesis of a broad spectrum of derivatives. nih.gov For instance, using thiourea instead of urea leads to the formation of the corresponding 3,4-dihydropyrimidin-2(1H)-thiones. nih.gov The reaction can also be extended to include guanidine, leading to the synthesis of 2-aminodihydropyrimidines. nih.gov Researchers have successfully utilized a diverse range of aromatic, aliphatic, and heterocyclic aldehydes in these condensations. tandfonline.com

The development of novel catalysts has been instrumental in expanding the scope and efficiency of these three-component reactions. For example, an ion-tagged recyclable iron catalyst has been successfully used in the synthesis of dihydropyrimidine derivatives from various aldehydes, urea/thiourea, and 1,3-dicarbonyl compounds. nih.gov

Development of Catalytic Systems for this compound Synthesis

The evolution of catalytic systems has been a driving force in the advancement of dihydropyrimidine synthesis, leading to milder reaction conditions, higher yields, and greater functional group tolerance.

Lewis acids have emerged as highly effective catalysts for the Biginelli reaction and its variants. wikipedia.org They function by activating the carbonyl group of the aldehyde, thereby facilitating the initial condensation step. A wide range of Lewis acids have been employed, including metal triflates like ytterbium(III) triflate (Yb(OTf)₃) and samarium triflate, which have been shown to increase yields and shorten reaction times under solvent-free conditions. organic-chemistry.orgbcrec.id Indium(III) chloride is another effective catalyst for the one-pot synthesis of dihydropyrimidinones. organic-chemistry.org

Metal triflimides, such as Ni(NTf₂)₂, Cu(NTf₂)₂, and Yb(NTf₂)₃, have demonstrated superior catalytic activity in water at room temperature compared to their corresponding metal triflate salts. capes.gov.br Other notable Lewis acid catalysts include boron trifluoride, zinc chloride, and various metal-based catalysts like those derived from iron. wikipedia.orgnih.govresearchgate.net The use of bidentate Lewis acids has also been explored in related heterocyclic syntheses, highlighting their potential to control reaction pathways. rsc.org

Table 1: Selected Lewis Acid Catalysts in Dihydropyrimidine Synthesis

| Catalyst | Reaction Conditions | Key Advantages | Reference(s) |

| Yb(OTf)₃ | Solvent-free | Increased yields, shorter reaction times, recyclable | organic-chemistry.org |

| InCl₃ | One-pot | Improved procedure for the Biginelli reaction | organic-chemistry.org |

| Ni(NTf₂)₂ | Water, room temperature | More efficient than corresponding triflate salts | capes.gov.br |

| MAI·Fe₂Cl₇ | 80 °C | Recyclable, good yields with various substrates | nih.gov |

| Molecular Iodine | Reflux in MeCN | Mild conditions, high chemo- and regioselectivity | beilstein-journals.org |

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. researchgate.net In the context of dihydropyrimidine synthesis, organocatalysts offer a metal-free alternative, often leading to milder reaction conditions and improved environmental compatibility. tandfonline.com

Lactic acid, a readily available and environmentally benign organocatalyst, has been successfully used to catalyze the Biginelli reaction, affording good to excellent yields with a wide range of aldehydes. tandfonline.com Chiral spirocyclic SPINOL-phosphoric acids have been employed to achieve the first catalytic enantioselective version of a Biginelli-type reaction. beilstein-journals.org N-heterocyclic carbenes (NHCs) are another class of versatile organocatalysts that have been utilized in the synthesis of related dihydropyranone structures, showcasing their potential for complex heterocyclic synthesis. nih.gov

In line with the principles of green chemistry, significant efforts have been directed towards the development of heterogeneous and recyclable catalysts for dihydropyrimidine synthesis. researchgate.net Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. ichem.mdfrontiersin.org

A variety of solid-supported catalysts have been developed, including heteropolyacids (HPAs) supported on clay, which have shown high efficiency and reusability in solvent-free Biginelli reactions. ichem.md Metal oxides like zinc oxide nanoparticles and catalysts such as NiCoSe₂ and NiCo₂S₄ have also been employed as effective and recyclable heterogeneous catalysts. researchgate.netrsc.org

Natural and readily available materials have also been explored as green catalysts. For instance, granite, quartz, and pumice have been successfully used as natural heterogeneous catalysts for the synthesis of dihydropyrimidinones and their thione analogues under solvent-free conditions. nih.govmdpi.comresearchgate.net Furthermore, fruit juices containing natural acids, such as those from coconuts, tomatoes, and sweet limes, have been utilized as biocatalysts for this transformation at room temperature. nih.gov The use of graphene oxide as a catalyst in solvent-free conditions represents another innovative green approach. researchgate.net

Table 2: Examples of Heterogeneous and Green Catalysts

| Catalyst | Type | Reaction Conditions | Key Advantages | Reference(s) |

| HPA-Clay | Heterogeneous | Solvent-free | Recyclable, high yields | ichem.md |

| NiCo₂S₄ | Heterogeneous | - | Recyclable, high efficiency | rsc.org |

| Pumice | Natural Heterogeneous | Solvent-free | Cheap, non-toxic, reusable | mdpi.com |

| Lactic Acid | Organocatalyst (Green) | - | Eco-friendly, good yields | tandfonline.com |

| Cocos nucifera L. juice | Biocatalyst (Green) | Room temperature | Mild conditions, excellent yields | nih.gov |

| Graphene Oxide | Heterogeneous | Solvent-free, 100 °C | Efficient, short reaction time | researchgate.net |

Advanced Step-Wise Synthetic Pathways for this compound

The traditional synthesis of dihydropyrimidine derivatives often involves the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. mdpi.comnih.gov However, this classical method can suffer from low yields and harsh reaction conditions. mdpi.com To address these limitations, advanced step-wise synthetic pathways have been developed, offering greater control over the reaction and allowing for the introduction of a wider range of functional groups.

In the synthesis of complex pyrimidine (B1678525) structures, sequential reactions and the use of protecting groups are crucial for achieving high selectivity and yields. jocpr.comnumberanalytics.com Protecting groups are temporarily introduced to mask reactive functional groups, preventing them from participating in unwanted side reactions. jocpr.com This strategy allows for the selective modification of other parts of the molecule. jocpr.comnumberanalytics.com

Common protecting groups used in pyrimidine synthesis include:

Boc (tert-butyloxycarbonyl): Used to protect amino groups and is typically removed under acidic conditions. ias.ac.in

p-Benzyloxybenzyloxy group: This group can be used to mask the oxo function of the 4(3H)-pyrimidinone ring and is removed under mild acid conditions. rsc.org

Silyl ethers: These are frequently used to protect hydroxyl groups. numberanalytics.com

The choice of a protecting group depends on its stability under the planned reaction conditions and the ease of its removal. numberanalytics.com Orthogonal protecting groups, which can be removed under different conditions without affecting each other, are particularly valuable in multi-step syntheses, providing enhanced flexibility and control. jocpr.comnumberanalytics.com

An example of a multi-step synthesis involves the acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with various amines. Subsequent deprotection of the Boc group and cyclization leads to the formation of dihydropyrimidine-2,4(1H, 3H)-dione derivatives. ias.ac.in This stepwise approach allows for the introduction of diverse substituents at the N-3 position of the pyrimidine ring.

A deconstruction-reconstruction strategy offers another advanced approach to pyrimidine diversification. nih.gov This method involves transforming a complex pyrimidine into an iminoenamine intermediate, which can then be used in de novo heterocycle synthesis to generate a variety of substituted pyrimidine analogues. nih.gov

Once the core this compound structure is assembled, further modifications can be carried out to introduce additional functional groups and create a library of derivatives. These post-synthetic modifications are essential for structure-activity relationship (SAR) studies.

For instance, 3,4-dihydropyrimidin-2(1H)-thiones can serve as versatile building blocks. nih.gov Reaction of a thione derivative with chloroacetone (B47974) in the presence of a base can lead to the formation of a thiazolopyrimidine, although in some cases, an S-alkylated intermediate is isolated. nih.gov This highlights the potential for nucleophilic substitution reactions at the sulfur atom.

Furthermore, the Biginelli reaction itself can be adapted to incorporate a wide variety of functionalized building blocks, leading to diverse dihydropyrimidine cores that are poised for further derivatization. nih.gov For example, using functionalized keto carboxylic acids or keto amides in place of simple β-keto esters can introduce handles for subsequent chemical transformations. nih.govencyclopedia.pub

Emerging Synthetic Techniques in this compound Chemistry

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and sustainable synthetic methods. This has led to the emergence of new techniques in dihydropyrimidine chemistry that offer advantages over traditional approaches.

Microwave-assisted organic synthesis has gained prominence as a powerful tool for accelerating chemical reactions. rasayanjournal.co.inchemrxiv.org The use of microwave irradiation in the Biginelli condensation for the synthesis of dihydropyrimidinones has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. rasayanjournal.co.inchemrxiv.orgfoliamedica.bg

The benefits of microwave-assisted synthesis include:

Rapid and uniform heating: This leads to faster reaction rates and often cleaner reactions with fewer side products. chemrxiv.org

Shorter reaction times: Reactions that might take hours under conventional heating can often be completed in minutes. rasayanjournal.co.inchemrxiv.org

Higher yields: Improved reaction efficiency frequently translates to higher isolated yields of the desired product. rasayanjournal.co.inchemrxiv.org

For example, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones can be achieved in high yields under microwave irradiation using a catalytic amount of silica (B1680970) ferric hydrogen sulfate (B86663) under solvent-free conditions. rasayanjournal.co.in Similarly, an acid-functionalized mesoporous polymer has been successfully employed as a recyclable catalyst for the microwave-assisted synthesis of dihydropyrimidinones, affording excellent yields in a very short time. chemrxiv.org Microwave irradiation has also been successfully applied to the synthesis of dihydropyrimidin-2(1H)-one-phosphonates. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Dihydropyrimidinones

| Method | Catalyst | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional Heating | N,N'-Dimethylurea, Substituted Acetoacetanilide | Ethanol (B145695) | 20-24 hours | Moderate | foliamedica.bg |

| Microwave Irradiation | N,N'-Dimethylurea, Substituted Acetoacetanilide | Ethanol | 22-24 minutes | Good | foliamedica.bg |

| Microwave Irradiation | Silica Ferric Hydrogen Sulfate | Solvent-free | Minutes | High | rasayanjournal.co.in |

| Microwave Irradiation | Acid-functionalized mesoporous polymer | Solvent-free | 10 minutes | up to 98% | chemrxiv.org |

| Conventional Heating | Acid-functionalized mesoporous polymer | Solvent-free | - | 15-25% | chemrxiv.org |

The development of solvent-free reaction conditions is a key aspect of green chemistry, as it minimizes the use of hazardous organic solvents, reduces waste, and simplifies purification procedures. mdpi.comsemanticscholar.org Several environmentally conscious methods for the synthesis of dihydropyrimidinones have been reported.

These methods often employ reusable solid catalysts, which can be easily separated from the reaction mixture and used in subsequent reactions without a significant loss of activity. semanticscholar.orgorganic-chemistry.org Examples of such catalysts include:

Lanthanide triflates (e.g., Yb(OTf)₃): These have been shown to be highly effective catalysts for the Biginelli reaction under solvent-free conditions, leading to excellent yields and short reaction times. organic-chemistry.org

Brønsted acidic ionic liquids: These can catalyze the Biginelli reaction efficiently under solvent-free conditions, even at room temperature. mdpi.com

Calcined Mg/Fe hydrotalcite: This heterogeneous base catalyst has been successfully used for the solvent-free synthesis of 3,4-dihydropyrimidinones/thiones. semanticscholar.org

N,O-bis(trimethylsilyl)acetamide (BSA) and dicyclohexyl carbodiimide (B86325) (DCC): These have been utilized as catalysts for the solvent-free synthesis of dihydropyrimidinones at 100 °C. researchgate.net

Phosphate fertilizers (MAP, DAP, and TSP): These have been employed as efficient and recyclable heterogeneous catalysts for the rapid synthesis of dihydropyrimidinones. dergipark.org.tr

Potassium tert-butoxide (t-BuOK): This has been used as a catalyst for the solvent-free Biginelli condensation. researchgate.net

These solvent-free methods not only offer environmental benefits but also often lead to improved reaction efficiency and easier product isolation. mdpi.comsemanticscholar.orgorganic-chemistry.org

Table 2: Catalysts for Solvent-Free Synthesis of Dihydropyrimidinones

| Catalyst | Catalyst Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ytterbium triflate (Yb(OTf)₃) | Lewis Acid | 100 °C, 20 min | 81-99% | organic-chemistry.org |

| [Btto][p-TSA] | Brønsted Acidic Ionic Liquid | 90 °C, 30 min or 30 °C, 10 h | Good to Excellent | mdpi.com |

| Calcined Mg/Fe hydrotalcite | Heterogeneous Base | Thermal | Good | semanticscholar.org |

| BSA or DCC | - | 100 °C | Good to Excellent | researchgate.net |

| MAP, DAP, or TSP | Heterogeneous | Reflux | up to 98% | dergipark.org.tr |

| t-BuOK | Brønsted Base | - | Good to Excellent | researchgate.net |

Stereoselective Synthesis of this compound Derivatives

The synthesis of enantiomerically pure dihydropyrimidine derivatives is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. mdpi.com Asymmetric synthesis aims to produce a specific stereoisomer of a chiral product.

Several strategies have been developed for the stereoselective synthesis of dihydropyrimidine derivatives, primarily focusing on enantioselective versions of the Biginelli reaction. These methods often employ chiral catalysts to induce stereoselectivity.

Examples of chiral catalysts and approaches include:

Chiral Schiff base copper (II) complexes: These have been used as chiral catalysts in the enantioselective synthesis of (S)-3,4-dihydropyrimidine-2-ones and their thione analogs. mdpi.com

Chiral thiourea-based organocatalysts: These have proven useful in the enantioselective formation of dihydropyrimidine thiones. mdpi.com

Prolinamide derivatives: In combination with nanosized oxides like SiO₂·ZrO₂, these have been used as heterogeneous chiral catalysts in asymmetric Biginelli reactions, leading to increased enantiomeric excess. mdpi.com

These stereoselective methods are crucial for accessing specific enantiomers of dihydropyrimidine derivatives, which is essential for the development of new therapeutic agents. mdpi.com

Fundamental Mechanistic and Reactivity Studies of Dihydropyrimidine 2,4,5 3h Trione

Reaction Mechanism Elucidation for Dihydropyrimidine-2,4,5(3H)-trione Formation Pathways

The formation of this compound can be achieved through several distinct synthetic routes. The two primary pathways involve the condensation of urea (B33335) with a malonic acid derivative, analogous to the synthesis of barbituric acid, and the oxidation of uracil (B121893).

One established method involves the condensation of malonic acid and urea. researchgate.net This reaction is a classic example of forming the pyrimidine (B1678525) ring structure through the combination of a dicarbonyl compound and urea. orgsyn.org

A more recent and efficient route is the oxidation of uracil. rsc.orgrsc.org This pathway leverages the reactivity of the C5-C6 double bond in the uracil ring. Peroxodisulfate oxidation of uracil, followed by hydrolysis, provides an effective means of synthesizing isobarbituric acid. rsc.org Similarly, oxidation of cytosine can lead to cytosine glycols, which are unstable and can subsequently form 5-hydroxyuracil (B1221707). researchgate.net

| Formation Pathway | Reactants | Key Reagents/Conditions | General Yield | Reference(s) |

| Condensation | Malonic Acid, Urea | Acetic Anhydride (B1165640), Phosphorus Oxychloride | Moderate | orgsyn.org |

| Oxidation | Uracil | Potassium Peroxodisulfate (K₂S₂O₈), then Hydrolysis | ~50% (crude) | rsc.org |

| Oxidation | Cytosine | Reactive Oxygen Species (e.g., •OH radical) | (Biochemical pathway) | researchgate.netnih.govwikipedia.org |

The mechanisms of these formation pathways are characterized by distinct intermediates and transition states.

In the condensation pathway analogous to barbituric acid synthesis, the reaction between a malonic acid derivative (like diethyl malonate) and urea is promoted by a strong base such as sodium ethoxide. The mechanism is thought to proceed through a nucleophilic attack of urea on the carbonyl carbon of the ester, followed by cyclization and elimination of ethanol (B145695) to form the heterocyclic ring. orgsyn.org

The oxidation pathway of uracil involves radical intermediates. When using peroxodisulfate, the reaction is initiated by the formation of the sulfate (B86663) radical anion (SO₄•⁻), which attacks the uracil ring. In the gas phase, the reaction of a protonated uracil-5-yl radical cation with molecular oxygen has been studied. This reaction proceeds through a peroxyl radical intermediate, which then isomerizes via hydrogen atom transfer from an adjacent hydroxyl group. The subsequent hydroperoxide intermediate decomposes by eliminating a hydroxyl radical to yield the final product. researchgate.net The oxidation of cytosine first produces unstable intermediates like cytosine glycols, which can then deaminate and dehydrate to form the more stable 5-hydroxyuracil. researchgate.netnih.gov

Reaction conditions play a critical role in determining the efficiency and outcome of the synthesis.

For the condensation reaction, the choice of condensing agent and solvent is crucial. The classical synthesis of barbituric acid often employs sodium ethoxide in absolute ethanol to drive the condensation of diethyl malonate and urea. orgsyn.org Alternative methods have utilized acetic anhydride with acetic acid or phosphorus oxychloride. orgsyn.org

In the oxidation of uracil via the Elbs peroxodisulfate oxidation, the initial product is a sulfate ester. The hydrolysis of this intermediate is sensitive to reaction conditions. For example, in the synthesis of the related compound isouramil from its sulfate ester, hot aqueous HCl leads to unwanted hydrolysis of the amino group. rsc.org Consequently, milder conditions, such as using 48% aqueous hydrobromic acid at room temperature, are required to achieve the desired hydrolysis without side reactions. rsc.org The purity of the final isobarbituric acid product from this method can be improved by a trituration step with aqueous ammoniacal propan-2-ol to remove unreacted uracil. rsc.org

Chemical Transformations of the this compound Core

The this compound core exhibits a rich reactivity profile, enabling various chemical transformations. The presence of multiple carbonyl groups and the acidic N-H and C5-OH protons (in its favored enol tautomer) allows for diverse reactions. nih.gov

The ring is susceptible to both electrophilic and nucleophilic attacks at specific positions.

Electrophilic Reactivity: A notable electrophilic substitution occurs during the nitrosation of isobarbituric acid. Reaction with nitrous acid (generated from sodium nitrite (B80452) and acid) introduces a nitroso group at the C5 position, yielding 5,5-dihydroxy-2,4,6(1H,3H,5H)-pyrimidinetrione-5-oxime, more commonly known as isovioluric acid. This reaction is central to the synthesis of other important derivatives. rsc.org

Nucleophilic Reactivity: The compound exists in keto-enol tautomeric forms, with the enol form being significantly favored. nih.gov Deprotonation of the C5-hydroxyl group (pKa ≈ 8.1-8.5) generates a nucleophilic anion. nih.gov This anion reacts much faster than the neutral form with radicals like peroxyl radicals. This reaction proceeds via a formal hydrogen atom transfer from the C5-OH group. nih.gov The pyrimidine ring itself, containing electron-withdrawing carbonyl groups, is generally susceptible to nucleophilic attack, a principle that underlies many nucleophilic substitution reactions on pyrimidine systems. libretexts.org

| Reaction Type | Position | Reagent | Product | Reference(s) |

| Electrophilic Substitution | C5 | Nitrous Acid (HNO₂) | Isovioluric Acid | rsc.org |

| Nucleophilic Reaction | C5-O⁻ | Peroxyl Radicals | Oxidation Products | nih.gov |

The stability of the dihydropyrimidine (B8664642) ring is condition-dependent, and under certain circumstances, ring-opening can occur. For instance, the oxidized intermediate of isouramil, which is structurally analogous to an oxidized form of isobarbituric acid, is unstable and can decompose, potentially through ring-cleavage, in the absence of a reducing agent like glutathione. nih.gov

While specific studies detailing the ring-opening of this compound itself are not prevalent, the instability of related oxidized pyrimidines suggests that the ring can be cleaved under strong oxidative stress. Conversely, intramolecular cyclization reactions are fundamental to its synthesis, as seen in the condensation pathway where an open-chain ureide intermediate cyclizes to form the final product. orgsyn.orggatech.edu The principles of ring-closure reactions, often governed by factors like chain length and orbital overlap as described by Baldwin's rules, are critical in understanding the formation of such heterocyclic systems. libretexts.org

This compound is intimately involved in redox chemistry, acting both as a product of oxidation and as a substrate for further oxidation or reduction.

Oxidation: As a major product of the oxidative damage of cytosine, 5-hydroxyuracil is itself susceptible to further oxidation. researchgate.netwikipedia.org Due to its low ionization potential, it readily reacts with one-electron oxidants and hydroxyl radicals, leading to various degradation products, including isodialuric acid. researchgate.net

Reduction: The reduction of derivatives of this compound is a key synthetic transformation. For example, isovioluric acid (the oxime derivative) can be reduced to form isouramil (6-amino-5-hydroxy-2,4(1H,3H)-pyrimidinedione). rsc.org Isouramil is a strong reducing agent that readily reacts with oxygen, forming hydrogen peroxide and an unstable intermediate analogous to alloxan. In the presence of glutathione, this intermediate is reduced back, creating a catalytic cycle that oxidizes glutathione. nih.govnih.gov

Exploration of Proton Transfer Processes in this compound Chemistry

Proton transfer is a fundamental process in the chemistry of this compound, also known as isouramil or 5-aminouracil. These reactions are critical in understanding the compound's stability, reactivity, and potential biological interactions. The key proton transfer phenomena associated with this molecule are its acidic properties and the tautomeric equilibria it exhibits.

The structure of this compound features multiple sites capable of donating and accepting protons, primarily the nitrogen atoms within the pyrimidine ring and the exocyclic amino group. The acidity of these sites, and the resulting potential for deprotonation, is a crucial aspect of its chemical behavior.

Furthermore, this compound can exist in different isomeric forms, known as tautomers, through the migration of a proton. The most significant of these is the keto-enol tautomerism, where a proton moves from a nitrogen atom to an adjacent carbonyl oxygen, resulting in the formation of a hydroxyl group and a carbon-carbon double bond. libretexts.org The equilibrium between these keto and enol forms is sensitive to environmental factors such as solvent polarity and pH. orientjchem.org

Acidity and Deprotonation

The acidity of the N-H protons in the pyrimidine ring is a key characteristic of this compound. Studies on the parent compound, uracil, and its derivatives provide significant insight into the acidic nature of these sites. In the gas phase, uracil has four sites that are more acidic than water. nih.govresearchgate.net The N1-H and N3-H protons are the most acidic sites. nih.govacs.org Theoretical calculations and experimental data have been used to determine the gas-phase acidities (ΔHacid) for various uracil analogs. nih.govresearchgate.net

The acidity, defined as the enthalpy of deprotonation, is influenced by substituents on the pyrimidine ring. acs.org For instance, electron-donating groups like an amino group at the C5 position, as in 5-aminouracil, can decrease the acidity of the N1 proton compared to unsubstituted uracil. acs.org This is due to the destabilization of the resulting anion by the electron-donating substituent. acs.org

The stability of this compound is also highly dependent on the pH of the environment, which is directly related to its acidic properties. Studies on isouramil have shown that it is more stable at lower pH values. hebmu.edu.cn Its degradation rate increases significantly as the pH becomes more alkaline. hebmu.edu.cn

Table 1: Stability of Isouramil at Various pH Conditions

| pH | Temperature (°C) | Duration (min) | Degradation (%) |

| 0.4 | 25 | 20 | 84 |

| 2.0 | 25 | 20 | 50 |

| 3.7 | 25 | 20 | 94 |

| 5.0 | 37 | 60 | ~100 (in extract) |

| 7.2 | 25 | 20 | 100 |

| 8.1 | 23 | 30 | 100 |

| 13.0 | 23 | 30 | 100 |

This table is compiled from data presented in studies on the stability of isouramil. hebmu.edu.cnresearchgate.netnih.gov

Keto-Enol Tautomerism

This compound can undergo keto-enol tautomerism, a process involving the migration of a proton and the shifting of double bonds. libretexts.org The "keto" form contains carbonyl groups (C=O), while the "enol" form contains a hydroxyl group (O-H) adjacent to a carbon-carbon double bond. libretexts.org

The equilibrium between the keto and enol tautomers is influenced by several factors, including the solvent and the presence of intramolecular hydrogen bonding. orientjchem.orglibretexts.org For many simple carbonyl compounds, the keto form is generally more stable and predominates at equilibrium. libretexts.org However, in certain structures, such as 1,3-dicarbonyl systems, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation, shifting the equilibrium towards the enol tautomer. libretexts.org Given the structure of this compound, the potential for such stabilization exists.

The different tautomeric forms of the molecule can exhibit distinct chemical properties and may interact differently in biological systems. researchgate.net The ability of the molecule to adopt various tautomeric forms is a critical aspect of its reactivity profile.

Computational and Theoretical Investigations of Dihydropyrimidine 2,4,5 3h Trione

Quantum Chemical Calculations for Electronic Structure Analysis of Dihydropyrimidine-2,4,5(3H)-trione

Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecules like this compound. These methods allow for a detailed analysis of electron distribution, molecular orbitals, and other electronic parameters that govern the molecule's characteristics.

Density Functional Theory (DFT) has become a primary computational method for studying pyrimidine (B1678525) derivatives due to its balance of accuracy and computational cost. nih.gov For this compound and its analogs, DFT is employed to determine optimized geometries, electronic properties, and to understand intermolecular interactions. mdpi.comresearchgate.net

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to compute key electronic structure descriptors. nih.govmdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and dipole moment. gsconlinepress.com The HOMO-LUMO gap is a critical parameter, as it provides information about the molecule's chemical reactivity and kinetic stability. mdpi.com For instance, a larger energy gap suggests higher stability. nih.gov

Molecular Electrostatic Potential (MEP) maps, generated through DFT calculations, are also vital. They illustrate the charge distribution across the molecule, identifying electron-rich (negative potential, typically near oxygen atoms) and electron-poor (positive potential) regions. mdpi.com These maps are crucial for predicting sites susceptible to electrophilic and nucleophilic attacks and for understanding hydrogen bonding interactions. mdpi.commdpi.com For 5-hydroxymethyluracil (B14597), a related derivative, the MEP analysis revealed that the most negative potential is located near the oxygen atoms, indicating these as the primary sites for electrophilic attack. mdpi.com

Table 1: Selected DFT-Calculated Electronic Properties for Uracil (B121893) Derivatives (Note: Data is illustrative for related compounds, as specific comprehensive data for this compound is not readily available in a single source. Values are method-dependent.)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 5-Hydroxymethyluracil | B3LYP/6-311++G(d,p) | -6.43 | -1.01 | 5.42 | mdpi.com |

| Clevudine (a thymidine (B127349) analog) | B3LYP/6-311G++(d,p) | -7.07 | -2.91 | 4.16 | nih.gov |

| Telbivudine (a thymidine analog) | B3LYP/6-311G++(d,p) | -8.01 | -1.32 | 6.69 | nih.gov |

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis), providing insights into electronic transitions. youtube.comyoutube.com These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which correlate with experimental spectra. youtube.com For example, TD-DFT calculations on 5-hydroxymethyluracil predicted a strong absorption band at 275 nm in a DMSO solvent model, corresponding to the HOMO-LUMO transition. mdpi.com

Vibrational spectra (FT-IR and Raman) are also extensively studied using theoretical methods. nih.gov DFT calculations can compute harmonic vibrational frequencies, which, after appropriate scaling, show good agreement with experimental data. nih.gov This correlation allows for a complete and accurate assignment of the observed vibrational modes. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Invariant Atomic Orbital (GIAO) method, providing another layer of comparison between theoretical models and experimental reality. researchgate.net Comparing calculated and experimental spectra is a powerful approach for validating computational models and confirming molecular structures, including the presence of specific conformers or dimers. researchgate.netnih.govresearchgate.net

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Related Pyrimidine Structures (Note: This table is illustrative, showing the principle of theoretical-experimental correlation.)

| Compound | Spectroscopy Type | Experimental Value | Calculated Value (Method) | Reference |

|---|---|---|---|---|

| 5-Hydroxymethyluracil | UV-Vis (λmax in DMSO) | Not specified | 275 nm (TD-DFT/B3LYP) | mdpi.com |

| Isophthalic Acid Dimer | 1H NMR (COOH proton) | 12.46 ppm | 13.04 ppm (GIAO) | researchgate.net |

| Oleic Acid | FT-IR (C=O stretch) | 1711 cm-1 | 1710 cm-1 (B3LYP/6-311G(d,p), scaled) | nih.gov |

Tautomerism and Isomerism in this compound

Tautomerism is a critical phenomenon in heterocyclic compounds like this compound, where the molecule can exist in different isomeric forms that are in equilibrium. nih.govmasterorganicchemistry.com This is particularly significant for its biological and chemical reactivity.

This compound, or 5-hydroxyuracil (B1221707), can exist in several tautomeric forms due to proton migration, primarily involving keto-enol and amine-imine tautomerism. The principal equilibrium is between the tri-keto form (this compound) and various enol forms (such as 2,4,5-trihydroxypyrimidine). wikipedia.orglibretexts.org

Computational studies, typically using DFT and ab initio methods, are essential for predicting the relative stabilities of these tautomers. frontiersin.orgnih.gov These calculations generally show that for simple carbonyl compounds, the keto form is significantly more stable than the enol form in the gas phase, primarily due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.orgorientjchem.org However, factors like conjugation, aromaticity, and intramolecular hydrogen bonding can shift this equilibrium. masterorganicchemistry.com For 5-hydroxyuracil, computational predictions are used to determine the most thermodynamically stable tautomers and to understand which forms are likely to be present under different conditions. rsc.org Ab initio calculations have been used to demonstrate that 5-hydroxyuracil can form stable base pairs with all four DNA bases, which is dependent on its tautomeric state. rsc.org

The equilibrium between tautomers is highly sensitive to the surrounding environment and the presence of substituent groups on the pyrimidine ring. nih.govmdpi.com

Solvent Effects: The polarity of the solvent can dramatically influence tautomeric preference. mdpi.comrsc.org Polar solvents can stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding, shifting the equilibrium. nih.govnih.gov For example, studies on related heterocyclic systems show that polar protic solvents can favor enol forms by forming hydrogen bonds, whereas nonpolar solvents tend to favor less polar keto forms. masterorganicchemistry.comorientjchem.org The polarizable continuum model (PCM) is a common computational method used to simulate the effects of a solvent on tautomeric stability. mdpi.comresearchgate.net

Substituent Effects: The electronic nature of substituents (electron-donating or electron-withdrawing) can alter the relative stability of tautomers. nih.govnsc.ru Electron-donating groups can stabilize certain tautomers through resonance or inductive effects, while electron-withdrawing groups have the opposite effect. nih.gov Computational studies on substituted purines, for example, have shown that substituents can significantly change tautomeric preferences, and this effect is also modulated by the solvent. nih.govnih.gov Increasing the polarity of the solvent can enhance the electron-donating or electron-withdrawing properties of the substituents, further influencing the equilibrium. nih.gov

Molecular Modeling and Conformational Analysis of this compound Derivatives

Molecular modeling encompasses a range of computational techniques used to predict and analyze the three-dimensional structures and dynamic behavior of molecules. researchgate.net For derivatives of this compound, these methods are crucial for understanding their structure-activity relationships.

Conformational analysis focuses on identifying the different spatial arrangements (conformers) of a molecule and their relative energies. nih.govmdpi.com For flexible molecules, such as dihydropyrimidine (B8664642) derivatives with substituted side chains, multiple low-energy conformations can exist. mdpi.com DFT calculations are used to determine the potential energy surface and identify stable conformers and the energy barriers for rotation around single bonds. mdpi.com For example, studies on dihydropyrimidin-2(1H)-ones have shown that the six-membered ring can adopt pseudo-boat conformations, with the exact geometry depending on the substituents on the aryl ring. researchgate.net

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of molecules over time, taking into account environmental factors like solvent and temperature. nih.govnih.gov By simulating the motion of atoms, MD can reveal how derivatives of this compound interact with biological targets, providing insights into their potential mechanisms of action. nih.gov These simulations are essential for rational drug design and for understanding how molecular conformation influences biological activity. researchgate.net

Reactivity Descriptors and Electronic Properties of this compound

Reactivity descriptors derived from conceptual density functional theory (DFT) are powerful tools for predicting the chemical behavior of molecules. These descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index, are determined from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). They provide a quantitative measure of a molecule's stability and its propensity to act as an electrophile or nucleophile.

The ionization potential (IP) is the minimum energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when a molecule accepts an electron. These parameters are fundamental in assessing the electron-donating and electron-accepting capabilities of a compound. A lower ionization potential suggests a better electron donor, whereas a higher electron affinity indicates a better electron acceptor.

For this compound and related compounds, these properties are of significant interest due to their role in biological systems, particularly in the context of oxidative DNA damage. For instance, isobarbituric acid has been found to have a low oxidation potential of 0.13 V. acs.org Theoretical calculations on nucleobase pairs have shown vertical electron affinities ranging from 0.41 to 2.73 eV and vertical ionization potentials from 4.9 to 7.9 eV for various complexes. nih.govacs.org The study of these properties helps in understanding the interactions of these molecules within a biological environment. rsc.org

Table 1: Theoretical Reactivity Data for Dihydropyrimidine Derivatives

| Compound | Ionization Potential (eV) | Electron Affinity (eV) |

| This compound (Isobarbituric acid) | Data not available | Data not available |

| Uracil (related compound) | Specific values vary with computational method | Specific values vary with computational method |

Electronegativity (χ) measures a molecule's ability to attract electrons, while the electrophilicity index (ω) quantifies its capacity to accept electrons. A higher electronegativity value indicates a better electron acceptor. acs.org The electrophilicity index is particularly useful for describing the biological potential of a compound. nih.gov

For a closely related compound, 5-hydroxymethyluracil, the calculated electrophilicity index is 3.55. nih.gov This value provides insight into its potential reactivity and toxicity. nih.gov The electrophilicity index for various nucleobase-metal complexes has been shown to be a key indicator of their electron-accepting capabilities. nih.govacs.org

Table 2: Electronegativity and Electrophilicity Data

| Compound | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |

| This compound (Isobarbituric acid) | Data not available | Data not available |

| 5-Hydroxymethyluracil (related compound) | Data not available | 3.55 nih.gov |

Chemical potential (μ) indicates the tendency of an electron to escape from a system. A more negative chemical potential suggests that it is more difficult to remove an electron. Chemical hardness (η) and its inverse, chemical softness (σ), describe the resistance of a molecule to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive.

A study on 5-hydroxymethyluracil reported a very low softness value of 0.369, indicating its high stability and low reactivity. nih.gov The principles of chemical hardness and softness are widely applied in the study of the reactivity of various biological molecules. acs.org

Table 3: Chemical Potential and Hardness/Softness Data

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (σ) (eV⁻¹) |

| This compound (Isobarbituric acid) | Data not available | Data not available | Data not available |

| 5-Hydroxymethyluracil (related compound) | Data not available | Data not available | 0.369 nih.gov |

Dihydropyrimidine 2,4,5 3h Trione As a Strategic Building Block in Complex Chemical Synthesis

Integration into Fused Heterocyclic Systems (e.g., Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines)

Dihydropyrimidine-2,4,5(3H)-trione serves as a key starting material for the synthesis of various fused heterocyclic systems, most notably pyrimido[4,5-d]pyrimidines. These bicyclic structures, formed by the fusion of two pyrimidine (B1678525) rings, are of significant interest due to their potential biological activities. nih.gov

The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives often involves the initial preparation of a substituted uracil (B121893), which can be derived from this compound. For instance, 1,3-disubstituted 6-aminouracils are crucial intermediates. nih.gov A key step in forming the second pyrimidine ring is a hydrazine-induced cyclization. nih.gov This methodology allows for the selective introduction of various substituents at the N-1, N-3, C-5, and C-7 positions, leading to a diverse set of compounds for biological screening. nih.gov For example, a novel synthetic route has been developed to produce 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones, which are being investigated for their potential antitumor properties. nih.govnih.gov

Furthermore, derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been synthesized and identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B cell malignancies. nih.gov Specific compounds have shown inhibitory activities comparable to existing drugs. nih.gov Additionally, this scaffold has been utilized to develop potent and selective inhibitors of the epidermal growth factor receptor (EGFR), particularly against resistance mutations found in non-small cell lung cancer. nih.gov

The pyrimido[5,4-d]pyrimidine (B1612823) core is another important fused heterocyclic system. While direct synthesis from this compound is less commonly detailed, related pyrimidine derivatives are used. For instance, the condensation of 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione has been used to create fused pyrazolo[3,4-d]pyrimidine systems. nih.govencyclopedia.pub

Role in the Synthesis of Spirocyclic and Polycyclic Scaffolds

The reactivity of this compound and its derivatives extends to the formation of more intricate molecular architectures, including spirocyclic and polycyclic compounds. Spiro compounds, which contain two rings connected by a single common atom, and polycyclic systems, which have multiple fused rings, are of great interest in medicinal chemistry due to their rigid three-dimensional structures.

An example of its use in spirocycle synthesis is the creation of spiro-furopyrimidine-triones. These compounds feature a furan (B31954) ring fused in a spiro fashion to the pyrimidine-trione core. The steric hindrance introduced by the spiro junction can influence the molecule's solubility and biological activity.

Precursor for the Development of Chemically Advanced Organic Scaffolds

This compound is a valuable precursor for creating a variety of advanced organic scaffolds beyond simple fused systems. Its ability to undergo various chemical transformations, such as oxidation, reduction, and substitution, allows for the generation of a wide range of derivatives.

For example, it serves as a foundational unit for constructing dihydropyrido[2,3-d]pyrimidine scaffolds. nih.gov This is achieved through reactions involving 1,3-disubstituted 6-aminouracils, which can be prepared from this compound precursors. nih.gov These dihydropyridopyrimidine derivatives are valuable in medicinal chemistry.

The versatility of this building block is further demonstrated by its use in synthesizing pyrimidine-2,4,6(1H,3H,5H)-trione derivatives, which can then be used to create more complex structures like 5-arylmethylene-pyrimidine-2,4,6-triones. researchgate.net

Utilization in Multi-Component Reactions for the Generation of Diverse Chemical Libraries

Multi-component reactions (MCRs) are powerful tools in modern drug discovery, allowing for the rapid synthesis of large and diverse libraries of compounds in a single step. This compound and its derivatives are well-suited for use in MCRs, particularly in Biginelli-type reactions. researchgate.netresearchgate.netmdpi.com

The classical Biginelli reaction involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). researchgate.netresearchgate.netmdpi.com By using derivatives of this compound as the urea component, or by modifying the other components, a vast array of structurally diverse DHPMs can be generated. researchgate.netnih.govnih.gov These libraries of compounds can then be screened for various biological activities, including antiviral, antitumor, and anti-inflammatory properties. researchgate.netnih.gov

The adaptability of the Biginelli reaction allows for the use of various starting materials, such as different aldehydes and β-dicarbonyl compounds, leading to a wide range of final products. nih.govencyclopedia.pub This flexibility is crucial for generating chemical libraries with a high degree of molecular diversity, increasing the probability of identifying novel drug candidates. researchgate.net

Structure Reactivity Relationship Srr Studies in Dihydropyrimidine 2,4,5 3h Trione Chemistry

Impact of Substituent Electronic and Steric Effects on Reaction Outcomes and Yields

The reactivity of the dihydropyrimidine-2,4,5(3H)-trione ring is significantly influenced by the electronic and steric nature of substituents at various positions. These substituents can modulate the electron density distribution within the ring and hinder or facilitate the approach of reagents, thereby affecting reaction rates and product yields.

Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyrimidine (B1678525) ring can profoundly alter its reactivity. For instance, the hydroxyl group at the C5 position makes the this compound scaffold susceptible to oxidation. The deprotonated form of 5-hydroxyuracil (B1221707), which is more readily formed in the presence of a base, reacts with peroxyl radicals at a significantly faster rate than the undissociated form. nih.gov This enhanced reactivity is attributed to the increased electron density at the C5 position upon deprotonation, facilitating the abstraction of a hydrogen atom.

In related pyrimidine systems, such as 3,4-dihydropyrimidin-2(1H)-ones, the nature of the substituent at the C4-position has a notable impact on reaction outcomes. Aromatic aldehydes with electron-withdrawing groups tend to result in higher yields in Biginelli-type reactions, suggesting that electronic effects play a crucial role in the condensation process. Conversely, electron-donating groups on the aromatic ring can sometimes lead to lower yields.

Steric Effects: The size and spatial arrangement of substituents can create steric hindrance, which can impede the approach of reactants to the active sites on the this compound ring. For example, in the synthesis of related pyrimidine derivatives, bulky substituents on the aldehyde or β-dicarbonyl component can lead to lower reaction yields due to steric clash during the cyclocondensation reaction.

While specific quantitative data on the steric effects of substituents on the this compound ring are not extensively documented in the reviewed literature, general principles of organic chemistry suggest that bulky groups at positions N1, N3, or C6 would likely hinder nucleophilic attack at the adjacent carbonyl carbons (C2, C4, and C5). Similarly, steric bulk at C6 could influence the reactivity of the C5 position.

Regioselectivity and Stereoselectivity in this compound Transformations

The presence of multiple reactive sites in the this compound molecule raises the question of regioselectivity and stereoselectivity in its chemical transformations.

Regioselectivity: The this compound ring possesses several potential sites for electrophilic and nucleophilic attack. The carbonyl groups at C2, C4, and C5 are electrophilic centers, while the nitrogen atoms and the enolizable C5 position can act as nucleophiles. The outcome of a reaction is therefore dependent on the nature of the reagent and the reaction conditions.

For instance, in the reaction of 5-hydroxyuracil with peroxyl radicals, the reaction proceeds via a formal hydrogen atom transfer from the hydroxyl group at the C5 position, indicating the high reactivity of this site. nih.gov In related pyrimidine systems, such as 5-aryl substituted pyrimidine-2(1H)-thiones, the addition of aryllithiums occurs with a high degree of regioselectivity at the C4 position. nih.gov While this is a different system, it highlights how the electronic nature of the pyrimidine ring and its substituents can direct incoming reagents to a specific position.

Stereoselectivity: The C6 position of this compound is a stereocenter when it is substituted with a group other than hydrogen. Therefore, reactions involving this center can potentially lead to the formation of stereoisomers. The stereochemical outcome of such reactions is often influenced by the reaction mechanism and the presence of chiral auxiliaries or catalysts.

In the context of related dihydropyrimidines, asymmetric Biginelli reactions have been developed to achieve enantioselective synthesis of chiral products. These methods often employ chiral catalysts to control the stereochemistry of the newly formed stereocenter at C4. While specific studies on the stereoselective transformations of this compound are not prevalent in the provided search results, the general principles of stereoselective synthesis would apply. For reactions proceeding through a planar intermediate, a racemic mixture would be expected unless a chiral influence is present. lumenlearning.com For reactions that occur via a concerted mechanism, the stereochemistry of the starting material would dictate the stereochemistry of the product. lumenlearning.com

Influence of Ring Saturation and Aromaticity on Chemical Behavior

The chemical behavior of the this compound ring is fundamentally linked to its non-aromatic, saturated nature at the C5 and C6 positions. This distinguishes it from its fully aromatic counterpart, pyrimidine.

The saturated C5-C6 bond in this compound means that the ring does not possess the delocalized π-system characteristic of aromatic compounds. This has several important consequences for its reactivity:

Addition Reactions: Unlike aromatic pyrimidines that undergo substitution reactions to preserve their aromaticity, the dihydropyrimidine (B8664642) ring can readily undergo addition reactions across the C5-C6 bond.

Increased Reactivity of Carbonyl Groups: The absence of aromatic stabilization can lead to increased reactivity of the carbonyl groups within the ring towards nucleophilic attack.

Conformational Flexibility: The saturated portion of the ring allows for greater conformational flexibility compared to the rigid, planar structure of aromatic pyrimidines.

The corresponding aromatic pyrimidine, pyrimidine-2,4,5-triol (the enol tautomer of this compound), would exhibit markedly different chemical behavior. Aromatic pyrimidines are generally less reactive towards nucleophilic attack due to the stability conferred by the aromatic sextet. wikipedia.orgrsc.org Electrophilic substitution, while often difficult on the pyrimidine ring itself, is the preferred mode of reaction over addition.

The ability of this compound to exist in different tautomeric forms, including the 2,4,5-trihydroxypyrimidine aromatic form, further complicates its reactivity profile. The predominant tautomer under specific reaction conditions will dictate the observed chemical behavior.

Quantitative Structure-Reactivity Relationship (QSRR) Approaches for this compound Systems

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their measured reactivity. These models can be invaluable for predicting the reactivity of new, unsynthesized compounds and for gaining insights into the underlying mechanisms of a reaction.

While no specific QSRR studies focused solely on this compound were identified in the provided search results, QSAR (Quantitative Structure-Activity Relationship) studies on structurally related compounds like barbituric acid derivatives and other pyrimidines offer a framework for how such an analysis could be approached.

A typical QSRR study for this compound systems would involve the following steps:

Data Set Compilation: A series of this compound derivatives with varying substituents would be synthesized, and their reactivity in a specific chemical transformation would be experimentally measured (e.g., reaction rates, equilibrium constants, or product yields).

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors can be categorized as:

Electronic Descriptors: Partial atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surfaces.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters like Taft's Es.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy, etc.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) would be used to develop a mathematical equation that correlates the calculated descriptors with the experimentally observed reactivity.

Model Validation: The predictive power of the developed QSRR model would be rigorously tested using internal and external validation techniques.

For instance, a QSAR study on barbituric acid derivatives as urease inhibitors successfully used CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to build predictive 3D-QSAR models. wikipedia.org These models identified the steric and electrostatic fields as key contributors to the biological activity. A similar approach could be applied to model the reactivity of this compound derivatives.

The development of robust QSRR models for this compound systems would be a valuable tool for chemists, enabling the rational design of new derivatives with tailored reactivity for various applications.

Future Perspectives and Emerging Research Avenues in Dihydropyrimidine 2,4,5 3h Trione Chemistry

Development of Novel and Sustainable Synthetic Routes for Dihydropyrimidine-2,4,5(3H)-trione

The classic syntheses of related pyrimidine (B1678525) structures, such as those developed by Emil Fischer and W. Traube, laid the foundational groundwork for this class of compounds. archive.org However, modern synthetic chemistry is focused on improving these methods to be more sustainable and efficient. The Biginelli reaction, a one-pot condensation for producing dihydropyrimidinones (DHPMs), has been a major focus for methodological improvement. researchgate.netmdpi.com

Recent advancements that can be applied to the synthesis of this compound and its derivatives include:

Microwave-Assisted Synthesis : This technique dramatically reduces reaction times from hours to minutes for the synthesis of DHPMs. technologynetworks.com It offers better control over reaction parameters and often leads to higher yields compared to conventional heating. acs.org

Green Catalysts and Solvents : There is a significant push towards using environmentally benign catalysts and reaction media. nih.gov Ionic liquids have been employed as recyclable catalysts and solvents, while various heterogeneous catalysts, such as silicotungstic acid supported on Amberlyst-15 and functionalized organosilica, offer advantages like high yields, short reaction times, and simple product isolation under solvent-free conditions. mdpi.comnih.govnih.gov

Novel Condensation Strategies : New derivatives, such as those analogous to resveratrol, have been prepared through aldol (B89426) condensation of a relevant aldehyde with an active methylene (B1212753) compound like this compound. researchgate.net These reactions can be performed under various conditions, including microwave irradiation or conventional heating. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Dihydropyrimidines

| Method | Catalyst/Medium | Key Advantages | Reference |

| Conventional Biginelli | Strong Acid (e.g., HCl) | Established, one-pot reaction | mdpi.com |

| Microwave-Assisted | Yb(OTf)3, AcOH/EtOH | Rapid reaction times (minutes), high efficiency | technologynetworks.comacs.org |

| Ionic Liquids | Brønsted acidic ionic liquids | Recyclable catalyst, solvent-free conditions, excellent yields | nih.gov |

| Heterogeneous Catalysis | Silicotungstic acid on Amberlyst-15 | Recoverable/recyclable catalyst, solvent-free, easy product isolation | nih.gov |

Advanced Mechanistic Insights via In Situ Spectroscopy and Kinetic Studies

Understanding the formation, stability, and reactivity of this compound is crucial, especially given its role as a DNA lesion. Advanced analytical techniques are providing unprecedented insights.

Kinetic studies have been instrumental in quantifying the repair of this lesion in biological systems. Human uracil (B121893) DNA N-glycosylase (UDG) has been shown to excise isodialuric acid from DNA. oup.com Kinetic measurements revealed that the rate of repair for isodialuric acid was similar to that of 5-hydroxycytosine (B44430) but approximately half as fast as the repair of 5-hydroxyuracil (B1221707). oup.com The apparent Michaelis constant (Km) for the excision of isodialuric acid by human UDG was determined to be approximately 530 nM. oup.com

The formation and degradation of this compound have also been characterized. Studies on the oxidation of 5-hydroxy-2'-deoxyuridine (B1206715) using NMR and mass spectrometry identified diastereomers of the isodialuric acid nucleoside as the initial products. acs.org These studies further showed that at neutral pH, the isodialuric acid derivatives decompose into dialuric acid derivatives. acs.org The stability of oligonucleotides containing isodialuric acid has been assessed by RP-HPLC, which showed its degradation over time into other products. nih.gov

High-Throughput and Automated Synthesis of this compound Libraries

The demand for large collections of compounds for biological screening has driven the development of high-throughput and automated synthesis platforms. The Biginelli condensation is particularly well-suited for this approach due to its multicomponent nature.

Automated sequential microwave-assisted synthesis has emerged as a powerful tool for generating libraries of dihydropyrimidine (B8664642) derivatives. acs.org This technology utilizes a single-mode microwave reactor integrated with robotics for liquid handling and vial transport. technologynetworks.comacs.org This setup allows for the unattended synthesis of a diverse library of compounds in a very short timeframe. For instance, a library of 48 different dihydropyrimidine analogues was successfully synthesized within 12 hours with an average isolated yield of 52% and purity greater than 90%. acs.org

A key advantage of this sequential approach over parallel synthesis is the ability to individually optimize reaction conditions (e.g., solvent, catalyst, temperature, time) for each specific combination of building blocks, ensuring better control and higher success rates across the library. acs.org

Table 2: Features of Automated Sequential Microwave Synthesizer

| Feature | Description | Benefit | Reference |

| Automation | Robotic liquid handling and vial transfer | Unattended library generation (e.g., 48 members in 12h) | technologynetworks.comacs.org |

| Sequential Processing | Individual irradiation of each reaction vial | Allows for optimization of conditions for each unique reaction | acs.org |

| Single-Mode Microwave | Continuous power (0-300W) at 2.45 GHz | Precise and rapid heating, reducing reaction times to minutes | technologynetworks.com |

| Reaction Conditions | Teflon-sealed vials, up to 250°C and 20 bar pressure | Accommodates a wide range of reaction parameters | acs.org |

| Real-time Monitoring | IR sensor for temperature measurement | Ensures accurate control over the reaction temperature | technologynetworks.comacs.org |

Exploration of Novel Chemical Transformations and Derivatizations for this compound Scaffolds

Research into the chemical transformations of this compound provides insight into its reactivity and opens pathways for creating novel derivatives.

A significant transformation is its formation in DNA through the oxidation of cytosine residues. embopress.orgoup.com It is also formed via the one-electron oxidation of 5-hydroxyuracil. nih.gov Conversely, it can undergo further reactions; for example, isodialuric acid derivatives have been observed to decompose into dialuric acid at neutral pH. acs.org